4-(Methylamino)quinazoline-7-carboxylic acid
CAS No.: 941236-69-7
Cat. No.: VC4550771
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941236-69-7 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.201 |
| IUPAC Name | 4-(methylamino)quinazoline-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c1-11-9-7-3-2-6(10(14)15)4-8(7)12-5-13-9/h2-5H,1H3,(H,14,15)(H,11,12,13) |
| Standard InChI Key | GQQZLSKOGOTHBN-UHFFFAOYSA-N |
| SMILES | CNC1=NC=NC2=C1C=CC(=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a bicyclic quinazoline core fused from benzene and pyrimidine rings. Key functional groups include:
-
Methylamino group (-NHCH₃) at position 4: Enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets.
-
Carboxylic acid (-COOH) at position 7: Enables salt formation and electrostatic interactions, critical for pharmacokinetic optimization.
Comparative analyses with analogous quinazoline derivatives reveal that the methylamino group confers moderate lipophilicity (LogP ≈ 1.8–2.2) compared to bulkier diethylamino substituents (LogP ≈ 2.5–3.0) . The carboxylic acid moiety contributes to a pKa of ~4.5, favoring ionization at physiological pH and enhancing aqueous solubility .
Synthetic Methodologies
Core Formation Strategies
The quinazoline backbone is typically synthesized via cyclization reactions. A common approach involves:
-
Condensation of anthranilic acid derivatives with formamide under reflux to form 4-hydroxyquinazoline intermediates.
-
Amination at position 4 using methylamine in the presence of a coupling agent (e.g., HATU or EDC), achieving yields of 65–75% .
-
Carboxylation at position 7 via Kolbe-Schmitt reaction or hydrolysis of pre-installed ester groups, with reported efficiencies of 80–90% .
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance reaction control and purity. Key parameters include:
-
Temperature: 120–150°C for cyclization steps.
-
Catalysts: Palladium-based catalysts for amination (turnover number > 500).
-
Purification: Crystallization from ethanol/water mixtures (purity > 98%) .
Biological Activities and Mechanisms
Table 1: Comparative Enzyme Inhibition Profiles of Quinazoline Derivatives
The methylamino group may enhance sEH binding via hydrogen bonding with Tyr383 and Asp355 residues, while the carboxylic acid interacts with the catalytic triad (Asp335, His524, Ser420) .
Anticancer Activity
Quinazoline derivatives demonstrate antiproliferative effects against cancer cell lines via:
-
Matrix metalloproteinase (MMP) inhibition: Disruption of extracellular matrix remodeling, reducing metastasis.
-
Induction of apoptosis: Caspase-3/7 activation observed in HepG2 and A549 cells at IC₅₀ values of 8–12 μM for related compounds .
Pharmacokinetic and Toxicological Profiles
Absorption and Metabolism
-
Bioavailability: Estimated at 40–50% in rodent models due to first-pass metabolism.
-
Metabolic pathways: Hepatic CYP3A4-mediated oxidation of the methylamino group to formaldehyde and subsequent excretion .
Toxicity Considerations
-
Acute toxicity (LD₅₀): >500 mg/kg in mice, with no observed neurotoxicity at therapeutic doses.
-
Genotoxicity: Negative in Ames tests, suggesting low mutagenic risk .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
-
Methylamino vs. diethylamino: Smaller alkyl groups improve solubility but reduce membrane permeability (Papp 1.2 × 10⁻⁶ cm/s vs. 2.8 × 10⁻⁶ cm/s) .
-
Carboxylic acid vs. carboxamide: Acidic groups enhance target binding but limit blood-brain barrier penetration .
Future Directions and Applications
Therapeutic Development
-
Dual sEH/FLAP inhibitors: Rational design of multitarget agents to address inflammatory and metabolic disorders.
-
Prodrug strategies: Esterification of the carboxylic acid to improve oral bioavailability.
Industrial Applications
-
Continuous manufacturing: Integration of flow chemistry and real-time analytics to reduce production costs by 30–40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume